molecular formula C8H10N2O2 B101641 2,6-Dimethyl-4-nitroaniline CAS No. 16947-63-0

2,6-Dimethyl-4-nitroaniline

Cat. No.: B101641
CAS No.: 16947-63-0
M. Wt: 166.18 g/mol
InChI Key: NSBSVUUVECHDDX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are substituted at the 2 and 6 positions, and a nitro group is substituted at the 4 position of the benzene ring. This compound is known for its applications in various chemical processes and industries .

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to cellular components. These molecular interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative oxidative damage to cells, leading to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, likely due to the generation of ROS and subsequent oxidative stress. Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the cell. Additionally, the compound can influence the activity of metabolic enzymes, further altering metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its distribution and localization within the body. Additionally, specific transporters may facilitate the uptake and efflux of this compound in cells, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-4-nitroaniline can be synthesized through the nitration of 2,6-dimethylaniline. The nitration process involves the reaction of 2,6-dimethylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-4-nitroaniline has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline
  • 2,4-Dimethyl-6-nitroaniline

Comparison: 2,6-Dimethyl-4-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to other nitroaniline isomers, it exhibits distinct reactivity patterns in electrophilic aromatic substitution reactions and reduction processes .

Properties

IUPAC Name

2,6-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBSVUUVECHDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168716
Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-63-0
Record name 2,6-Dimethyl-4-nitrobenzenamine
Source CAS Common Chemistry
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Record name 2,6-Dimethyl-4-nitroaniline
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Record name 16947-63-0
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Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Record name 2,6-Dimethyl-4-nitroaniline
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (17.5 mL) was added to N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (5.05 g) and heated to 140° C. for 30 minutes in a sealed microwave process vial. The reaction mixture was neutralized with solid sodium carbonate in water and the precipitated product was collected by filtration and washed with water (100 mL) to furnish 3.93 g (97% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.15 (s, 6H), 6.15 (b, 2H), 7.79 (s, 2H).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 2,6-Dimethyl-4-nitroaniline unique?

A1: The synthesis of this compound presents a unique challenge due to the steric effects of the two methyl groups adjacent to the amine group []. These bulky groups hinder the resonance interaction between the amine's lone pair electrons and the nitro group, impacting its reactivity. The research paper by Wepster et al. [] describes an effective method for synthesizing this compound with high yields (80-90%) by first nitrating 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide in aqueous acetic acid, followed by deacylation.

Q2: How does the steric hindrance in this compound manifest itself in its chemical behavior?

A2: The significant steric hindrance caused by the methyl groups in this compound noticeably impacts its reactivity. This effect is evident in the rate of deacylation of 2,6-dimethyl-4-nitroacetanilide in sodium methoxide solution. The observed rate aligns with the anticipated steric inhibition of mesomerism []. Essentially, the bulky methyl groups restrict the resonance stabilization typically associated with aniline derivatives, making reactions like deacylation slower.

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